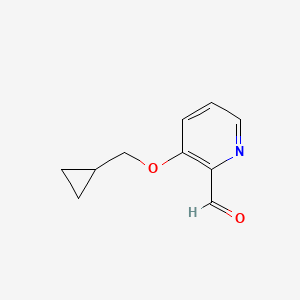
Ethyl 2-bromo-6-methylnicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-bromo-6-methylnicotinate is a chemical compound with the molecular formula C9H10BrNO2 . It is a derivative of nicotinic acid and is often used in various chemical and pharmaceutical applications. This compound is known for its unique structure, which includes a bromine atom and an ethyl ester group attached to a nicotinic acid core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-6-methylnicotinate can be synthesized through several methods. One common method involves the bromination of 6-methylnicotinic acid followed by esterification with ethanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination and esterification processes. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-bromo-6-methylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of 2-azido-6-methylnicotinate or 2-thiocyanato-6-methylnicotinate.
Reduction: Formation of 2-bromo-6-methylnicotinol.
Hydrolysis: Formation of 2-bromo-6-methylnicotinic acid.
Applications De Recherche Scientifique
Ethyl 2-bromo-6-methylnicotinate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 2-bromo-6-methylnicotinate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor of certain enzymes by mimicking the structure of nicotinic acid, thereby interfering with enzyme-substrate interactions . Additionally, it may modulate receptor activity by binding to nicotinic acid receptors, affecting various cellular pathways .
Comparaison Avec Des Composés Similaires
Ethyl 2-bromo-6-methylnicotinate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-chloro-6-methylnicotinate: Contains a chlorine atom instead of a bromine atom, leading to different reactivity and applications.
Ethyl 2-bromo-3-methylnicotinate: The position of the methyl group is different, affecting its chemical properties and uses.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom and ethyl ester group make it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry research .
Propriétés
Formule moléculaire |
C9H10BrNO2 |
|---|---|
Poids moléculaire |
244.08 g/mol |
Nom IUPAC |
ethyl 2-bromo-6-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-5-4-6(2)11-8(7)10/h4-5H,3H2,1-2H3 |
Clé InChI |
WLZGPBBRIAEDLL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=C(C=C1)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S,5R)-1-Benzyl-4-Boc-5-methyl-2-piperazinyl]methanol](/img/structure/B13675072.png)

![(3-Amino-[1,1'-biphenyl]-2-yl)methanol](/img/structure/B13675080.png)
![(2-Methylbenzo[d]oxazol-6-yl)methanamine hydrochloride](/img/structure/B13675082.png)



![(2-Phenylbenzo[d]oxazol-7-yl)methanamine](/img/structure/B13675105.png)



![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile](/img/structure/B13675118.png)
![N-Methylbenzo[b]thiophen-4-amine](/img/structure/B13675125.png)
